2-Bromo-4-methylbenzylamine
Overview
Description
2-Bromo-4-methylbenzylamine is an organic compound with the molecular formula C8H10BrN . It is related to benzylamine derivatives, which are commonly employed in the field of pharmaceutical chemistry and in the chemical industry .
Synthesis Analysis
The synthesis of 2-Bromo-4-methylbenzylamine involves Schiff bases, which are synthesized and characterized by XRD and UV–Vis spectroscopy . The presence of various intermolecular interactions and 2D-fingerprint regions are well supported by the Hirshfeld surface analysis .Molecular Structure Analysis
The molecular geometry and vibrational frequencies of 2-Bromo-4-methylbenzylamine in the ground state have been calculated using theoretical methods . In addition, the Molecular Electrostatic Potential (MEP) and atomic charges of carbon, nitrogen, and oxygen were calculated .Chemical Reactions Analysis
2-Bromo-4-methylbenzylamine has been used as a derivatization reagent for HPLC–MS Analysis of Biological Organic Acids . It was selected for its potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-methylbenzylamine include a molecular weight of 200.08 g/mol . The compound has a refractive index of n20/D 1.5650 (lit.), a boiling point of 218-219 °C (lit.), and a density of 1.00 g/mL at 25 °C (lit.) .Scientific Research Applications
Derivatization Agent for Analytical Chemistry
A study introduced 4-bromo-N-methylbenzylamine as a novel derivatization reagent for the high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of biological organic acids. This reagent facilitates the derivatization of mono-, di-, and tri-carboxylic acids, improving their detection via positive electrospray ionization tandem mass spectrometry (MS/MS) due to the recognizable isotope pattern of the incorporated bromine. This method shows promise in both in vitro and in vivo models, providing a low detection limit and quick analysis time for biological samples (Marquis et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has shown significant potential. These compounds, featuring bromo and methoxy groups, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Technology Improvement
Another study focuses on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting an improved method that offers benefits such as lower production costs, simplicity in operation, and environmental friendliness. While this research centers on a different compound, it underscores the importance of bromine-containing intermediates in organic synthesis and their broad applications in medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).
Safety And Hazards
2-Bromo-4-methylbenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
Future Directions
While specific future directions for 2-Bromo-4-methylbenzylamine are not mentioned in the retrieved papers, benzaldehyde derivatives, which are related to this compound, have been the subject of several spectroscopic studies . These compounds have potential applications in pharmaceutical chemistry, the chemical industry, and metal coordination chemistry .
properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWKONXRGUEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693583 | |
Record name | 1-(2-Bromo-4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzylamine | |
CAS RN |
865718-75-8 | |
Record name | 1-(2-Bromo-4-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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